

Molecular structure of 3,5-Dibromo-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dibromo-4-nitro-1H-pyrazole

Cat. No.: B012158

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **3,5-Dibromo-4-nitro-1H-pyrazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-4-nitro-1H-pyrazole is a halogenated and nitrated heterocyclic compound built upon the pyrazole scaffold. The pyrazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2][3] The strategic placement of two bromine atoms and a nitro group on this scaffold creates a highly versatile and reactive intermediate for organic synthesis and drug discovery. The bromine atoms serve as excellent leaving groups for cross-coupling reactions, while the electron-withdrawing nitro group modulates the electronic properties of the ring and offers a handle for further functionalization.[4][5] This guide provides a comprehensive analysis of the molecular structure of **3,5-Dibromo-4-nitro-1H-pyrazole**, including its synthesis, physicochemical properties, detailed structural and spectroscopic characterization, chemical reactivity, and safety considerations. The insights presented herein are intended to support researchers in leveraging this compound for the development of novel chemical entities.

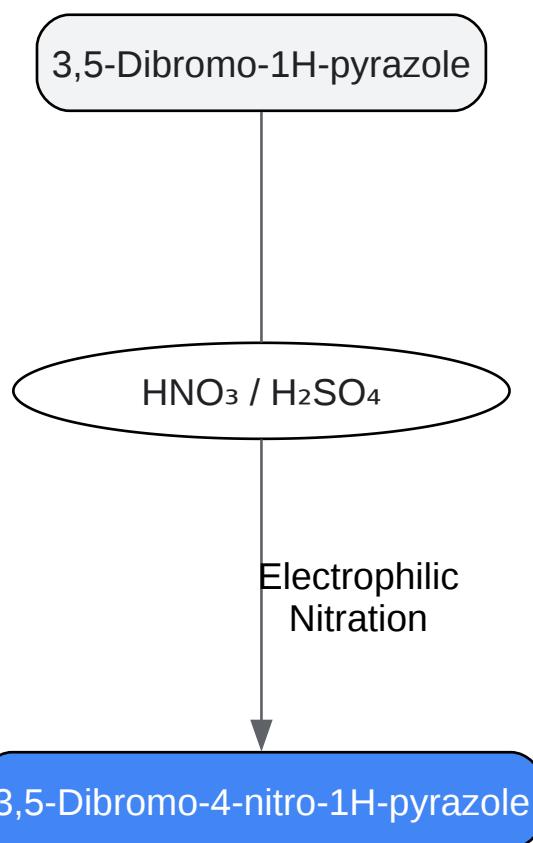
Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the first step in its application. **3,5-Dibromo-4-nitro-1H-pyrazole** is identified by a unique set of chemical descriptors and exhibits properties stemming from its substituted aromatic core. These key identifiers and computed physical properties are summarized below.

Table 1: Physicochemical Properties and Identifiers of **3,5-Dibromo-4-nitro-1H-pyrazole**

Property	Value	Source
IUPAC Name	3,5-dibromo-4-nitro-1H-pyrazole	[6]
CAS Number	104599-36-2	[6] [7] [8]
Molecular Formula	C ₃ HBr ₂ N ₃ O ₂	[6] [8]
Molecular Weight	270.87 g/mol	[6] [7]
Canonical SMILES	C1(=C(NN=C1Br)Br)--INVALID-LINK--[O-]	[6]
InChI	InChI=1S/C3HBr2N3O2/c4-2-1(8(9)10)3(5)7-6-2/h(H,6,7)	[6]
InChIKey	HUEFSFAVCVCTAX-UHFFFAOYSA-N	[6]
Topological Polar Surface Area (TPSA)	74.5 Å ²	[6]

| LogP (Computed) | 2.1 |[\[6\]](#) |


Synthesis Pathway and Experimental Protocol

The synthesis of **3,5-Dibromo-4-nitro-1H-pyrazole** can be logically approached via a two-step process starting from a suitable pyrazole precursor. The most direct pathway involves the electrophilic nitration of 3,5-Dibromo-1H-pyrazole. This precursor itself can be synthesized from more heavily halogenated pyrazoles.[\[9\]](#)

Causality in Synthesis Design

- Starting Material Selection: 3,5-Dibromo-1H-pyrazole is an ideal precursor. The C4 position on the pyrazole ring is electronically activated and sterically accessible for electrophilic substitution.[10]
- Nitration Conditions: A classic mixture of concentrated nitric acid and sulfuric acid is the standard reagent for nitration. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active agent in the reaction.

Illustrative Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3,5-Dibromo-4-nitro-1H-pyrazole**.

Step-by-Step Experimental Protocol (Predictive)

This protocol is a representative methodology based on standard organic chemistry procedures and has not been optimized.

- Reaction Setup: To a cooled (0 °C) flask containing 3,5-Dibromo-1H-pyrazole (1.0 eq) dissolved in concentrated sulfuric acid, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise while maintaining the internal temperature below 5 °C.
- Reaction Execution: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Carefully pour the reaction mixture over crushed ice. The solid precipitate is the crude product.
- Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure **3,5-Dibromo-4-nitro-1H-pyrazole**.
- Characterization: Confirm the structure of the final product using NMR, IR, and Mass Spectrometry.

Molecular Structure and Crystallographic Analysis

The molecular architecture of **3,5-Dibromo-4-nitro-1H-pyrazole** is defined by a planar, five-membered aromatic pyrazole ring. While a specific single-crystal X-ray diffraction study for this exact compound is not publicly available, its structural parameters can be reliably inferred from crystallographic data of closely related analogs such as 4-bromo-3,5-dinitropyrazole.[\[11\]](#)

Key Structural Features

- Pyrazole Core: The central pyrazole ring is expected to be planar, a characteristic feature of aromatic systems.
- Substituent Positions: Two bromine atoms are attached to the carbon atoms adjacent to the ring nitrogens (C3 and C5), and the nitro group is positioned at the C4 carbon.
- Nitro Group Orientation: The nitro group (NO₂) is also expected to be coplanar with the pyrazole ring to maximize electronic conjugation, although some minor torsion is possible.

- Intermolecular Interactions: In the solid state, molecules are likely to be linked by N-H···O or N-H···N hydrogen bonds, forming chains or more complex supramolecular networks.[12][13]

Caption: 2D representation of the **3,5-Dibromo-4-nitro-1H-pyrazole** structure.

Table 2: Predicted Crystallographic and Bond Parameters (Inferred from Analogs)

Parameter	Predicted Value Range	Rationale / Comparison Compound
C3-N2 Bond Length	~1.33 - 1.35 Å	Typical C=N bond in pyrazole rings.
N1-N2 Bond Length	~1.35 - 1.37 Å	Consistent with N-N single bonds in aromatic heterocycles.
C4-NO ₂ Bond Length	~1.45 - 1.48 Å	Similar to C-N bonds in other nitropyrazoles.[11]
C-Br Bond Length	~1.85 - 1.88 Å	Standard C-Br bond length on an sp ² carbon.
Ring Planarity	High (Low RMS deviation)	Aromaticity of the pyrazole core.

| N-O (Nitro) Bond Lengths | ~1.21 - 1.24 Å | Characteristic of nitro groups.[11] |

Spectroscopic Characterization Profile

Spectroscopic analysis provides the definitive fingerprint for molecular structure confirmation. The expected data for **3,5-Dibromo-4-nitro-1H-pyrazole** are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to be simple due to the single proton attached to nitrogen.

- $\delta \sim 13\text{-}15$ ppm (s, 1H, N-H): The N-H proton of the pyrazole ring is expected to appear as a broad singlet in a very downfield region due to its acidic nature and participation in hydrogen bonding. Its exact position can be highly dependent on the solvent (e.g., DMSO-d₆) and concentration.[14][15]

¹³C NMR Spectroscopy

The carbon NMR spectrum should show three distinct signals corresponding to the pyrazole ring carbons.

- C4 Carbon: This carbon, bearing the strongly electron-withdrawing nitro group, will be significantly deshielded.
- C3/C5 Carbons: These carbons, bonded to bromine, will also be downfield. Their chemical shifts will be influenced by the electronegativity of bromine and the overall electronic environment of the ring.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

- $\sim 3100\text{-}3300\text{ cm}^{-1}$ (broad): N-H stretching vibration.
- $\sim 1530\text{-}1560\text{ cm}^{-1}$ (strong, asymmetric): Asymmetric NO₂ stretching.
- $\sim 1340\text{-}1370\text{ cm}^{-1}$ (strong, symmetric): Symmetric NO₂ stretching.
- $\sim 1450\text{-}1550\text{ cm}^{-1}$: C=N and C=C stretching vibrations of the pyrazole ring.
- $\sim 600\text{-}700\text{ cm}^{-1}$: C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

- Molecular Ion (M⁺): A complex cluster of peaks around m/z 271 will be observed due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). The

characteristic M, M+2, M+4 pattern with an intensity ratio of roughly 1:2:1 is definitive proof of the presence of two bromine atoms.

Table 3: Summary of Predicted Spectroscopic Data

Technique	Feature	Predicted Chemical Shift / Frequency / m/z
¹ H NMR	N-H Proton	δ 13-15 ppm
¹³ C NMR	C3, C4, C5 Carbons	3 signals in the aromatic region, with C4 being significantly downfield.
IR	N-H Stretch	3100-3300 cm^{-1}
	Asymmetric NO_2 Stretch	1530-1560 cm^{-1}
	Symmetric NO_2 Stretch	1340-1370 cm^{-1}

| Mass Spec | Molecular Ion Peak | Isotopic cluster around m/z 271 ($\text{C}_3\text{H}^{79}\text{Br}_2\text{N}_3\text{O}_2$) |

Chemical Reactivity and Applications in Drug Development

The true value of **3,5-Dibromo-4-nitro-1H-pyrazole** in drug discovery lies in its engineered reactivity, which allows for its use as a versatile scaffold for building diverse molecular libraries.

- Privileged Scaffold: The pyrazole core is metabolically stable and a well-established pharmacophore found in blockbuster drugs like Celecoxib and Sildenafil, highlighting its acceptance by biological systems.[2][3]
- Cross-Coupling Reactions: The bromine atoms at the C3 and C5 positions are excellent leaving groups, making them prime sites for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira.[4] This enables the facile introduction of aryl, heteroaryl, and alkyl groups, allowing for systematic Structure-Activity Relationship (SAR) studies.

- Nitro Group Transformations: The nitro group is a powerful electron-withdrawing substituent that influences the reactivity of the entire ring. Critically, it can be readily reduced to an amino group (-NH₂). This resulting amine is a key functional group that can be further modified through amide bond formation, reductive amination, or diazotization, opening up a vast chemical space for derivatization.

Caption: Key reaction sites on the **3,5-Dibromo-4-nitro-1H-pyrazole** scaffold.

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. According to the Globally Harmonized System (GHS) classifications, **3,5-Dibromo-4-nitro-1H-pyrazole** presents several hazards.^[6]

- H302: Harmful if swallowed
- H312: Harmful in contact with skin
- H315: Causes skin irritation
- H318: Causes serious eye damage
- H332: Harmful if inhaled
- H335: May cause respiratory irritation

Recommended Handling Protocol

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.
- Ventilation: Handle this compound in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3,5-Dibromo-4-nitro-1H-pyrazole is a strategically designed chemical building block with significant potential for drug discovery and materials science. Its molecular structure, characterized by a stable pyrazole core and three distinct functional handles, offers a platform for extensive chemical modification. The bromine atoms facilitate entry into proven cross-coupling methodologies, while the nitro group provides an alternative site for transformation. A thorough understanding of its structural, spectroscopic, and reactive properties, as detailed in this guide, is essential for researchers aiming to exploit its synthetic versatility in the creation of novel and high-value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbino.com [nbino.com]
- 5. Nitro Group Containing Drugs | Pharmaceuticals | MDPI [mdpi.com]
- 6. 3,5-Dibromo-4-nitro-1H-pyrazole | C₃HBr₂N₃O₂ | CID 13707994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
- 9. 3,5-Dibromo-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetra-zole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]
- To cite this document: BenchChem. [Molecular structure of 3,5-Dibromo-4-nitro-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b012158#molecular-structure-of-3-5-dibromo-4-nitro-1h-pyrazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com